molecular formula C8H8Cl3N B13420313 2,4,6-trichloro-N,N-dimethylaniline CAS No. 35122-82-8

2,4,6-trichloro-N,N-dimethylaniline

Cat. No.: B13420313
CAS No.: 35122-82-8
M. Wt: 224.5 g/mol
InChI Key: HRWDWHWDUUWPSV-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-N,N-dimethylaniline is an organic compound that belongs to the class of substituted anilines It is characterized by the presence of three chlorine atoms and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trichloro-N,N-dimethylaniline can be synthesized through the chlorination of N,N-dimethylaniline. The process involves the reaction of N,N-dimethylaniline with chlorine gas in the presence of a suitable solvent such as carbon tetrachloride. The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted by-products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,6-Trichloro-N,N-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,6-trichloro-N,N-dimethylaniline exerts its effects involves interactions with various molecular targets. The chlorine atoms and methyl groups on the benzene ring influence its reactivity and binding affinity to different substrates. The compound can participate in electrophilic aromatic substitution reactions, affecting the pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trichloro-N,N-dimethylaniline is unique due to the combination of chlorine atoms and dimethylamino groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

35122-82-8

Molecular Formula

C8H8Cl3N

Molecular Weight

224.5 g/mol

IUPAC Name

2,4,6-trichloro-N,N-dimethylaniline

InChI

InChI=1S/C8H8Cl3N/c1-12(2)8-6(10)3-5(9)4-7(8)11/h3-4H,1-2H3

InChI Key

HRWDWHWDUUWPSV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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